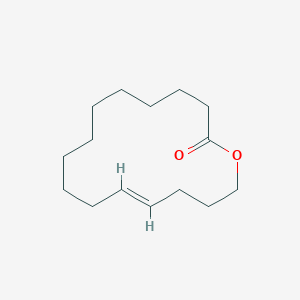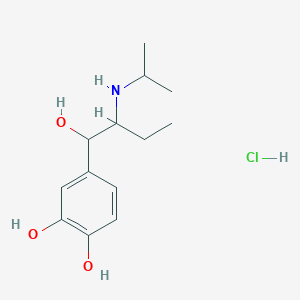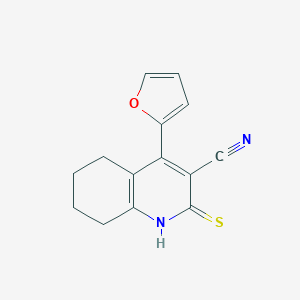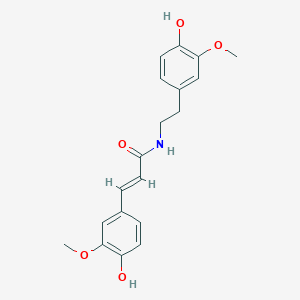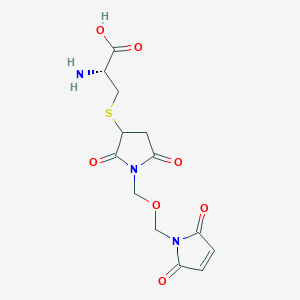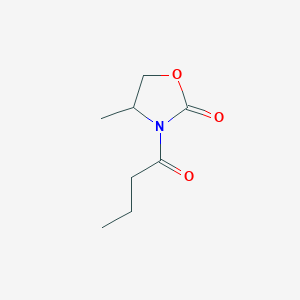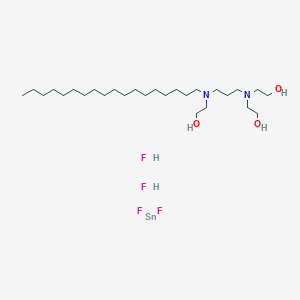
Meridol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meridol is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Meridol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. Meridol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
Meridol has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that Meridol can induce apoptosis (programmed cell death) in various cancer cell lines, as well as inhibit cell proliferation and migration. In vivo studies have shown that Meridol can inhibit tumor growth and metastasis in various animal models, as well as improve the survival rate of animals with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Meridol has several advantages as a research tool, including its high potency and selectivity, as well as its ability to penetrate cell membranes and target specific proteins and enzymes. However, Meridol also has several limitations, including its potential toxicity and side effects, as well as its limited solubility and stability in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Meridol, including:
1. Investigating the structure-activity relationship of Meridol and its analogs to identify more potent and selective compounds for various applications.
2. Studying the pharmacokinetics and pharmacodynamics of Meridol in vivo to better understand its potential clinical applications and toxicity.
3. Developing new formulations and delivery methods for Meridol to improve its solubility, stability, and bioavailability.
4. Investigating the potential use of Meridol as a tool for studying cell signaling pathways and protein-protein interactions.
5. Exploring the potential use of Meridol as a coating material for various materials, such as metals and polymers.
In conclusion, Meridol is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action and potential applications of Meridol, as well as to develop more potent and selective compounds for various applications.
Synthesemethoden
Meridol is synthesized by the reaction of 1,2-dimethylhydrazine with 1,3-diphenylpropane-1,3-dione in the presence of a strong base. The reaction yields a yellow crystalline solid, which can be purified and characterized using various analytical techniques, such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Meridol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Meridol has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In agriculture, Meridol has been studied for its potential use as a plant growth regulator, as it has been shown to increase crop yields in various plants. In materials science, Meridol has been investigated for its potential use as a coating material, as it has been shown to improve the mechanical properties of various materials.
Eigenschaften
CAS-Nummer |
120812-75-1 |
|---|---|
Produktname |
Meridol |
Molekularformel |
C27H60F4N2O3Sn |
Molekulargewicht |
655.5 g/mol |
IUPAC-Name |
2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;difluorotin;dihydrofluoride |
InChI |
InChI=1S/C27H58N2O3.4FH.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;;;;;/h30-32H,2-27H2,1H3;4*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
LSHICFTZLUDXTA-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F.F[Sn]F |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F.F[Sn]F |
Andere CAS-Nummern |
120812-75-1 |
Synonyme |
Meridol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



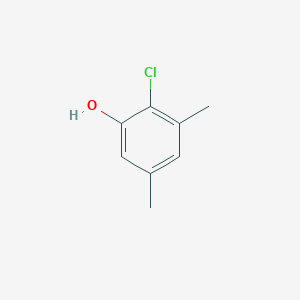
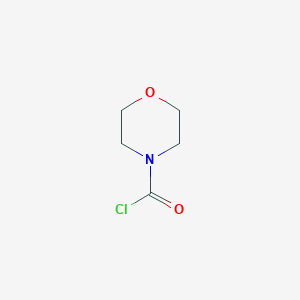
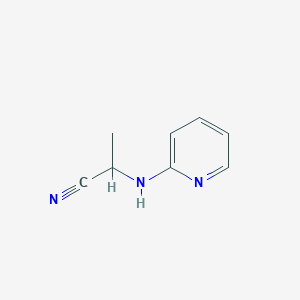
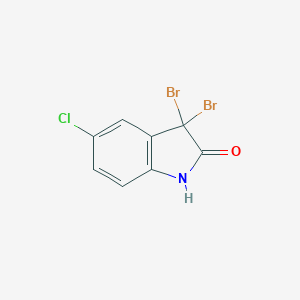
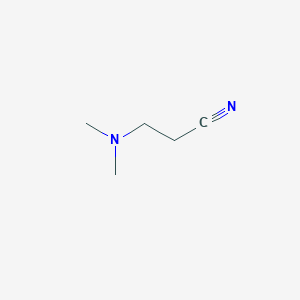
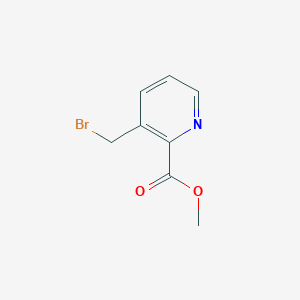
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)
